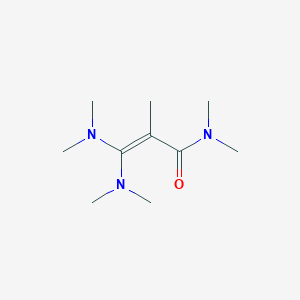
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide is an organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis(dimethylamino)phenylmethanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the compound in good yield via a metal and additive-free procedure .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of HFIP as a solvent and reaction promoter is advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, high polarity, and slight Brønsted acidity .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with activated alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinated alcohols, which promote nucleophilic substitution reactions onto activated alcohols . The reaction conditions often involve the use of HFIP as a solvent and reaction promoter due to its favorable properties .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the alkylation reaction of ketene silyl acetals with bis(dimethylamino)phenylmethanol produces the corresponding ester .
Wissenschaftliche Forschungsanwendungen
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide has a wide range of scientific research applications, including:
Chemistry: The compound is used in organic synthesis as a reagent for various chemical transformations.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its activity and effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(dimethylamino)-5,5-bi-1,2,4-triazine: This compound shares similar structural features and is used in organic synthesis.
3,3-Bis(diisopropylamino)-3-thioxo-1-(2,4,6-tri-tert-butylphenyl)-1,3-diphosphapropene: Another compound with similar properties and applications.
Uniqueness
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide is unique due to its specific chemical structure and the favorable properties of HFIP used in its synthesis. This makes it particularly useful in various chemical transformations and industrial applications .
Eigenschaften
CAS-Nummer |
920518-66-7 |
|---|---|
Molekularformel |
C10H21N3O |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
3,3-bis(dimethylamino)-N,N,2-trimethylprop-2-enamide |
InChI |
InChI=1S/C10H21N3O/c1-8(10(14)13(6)7)9(11(2)3)12(4)5/h1-7H3 |
InChI-Schlüssel |
UABJHNRIXLETHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(N(C)C)N(C)C)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


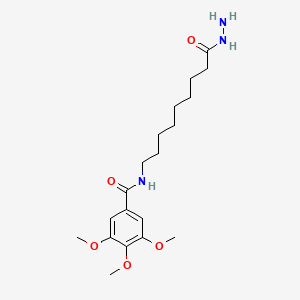
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)


![4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate](/img/structure/B12623131.png)
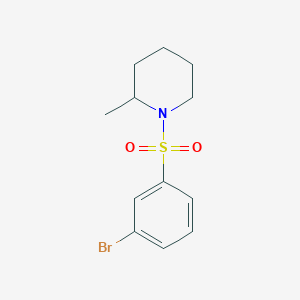
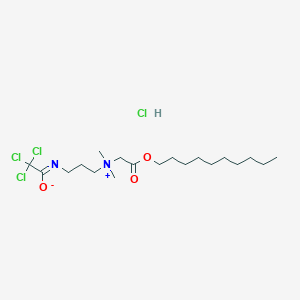
![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)
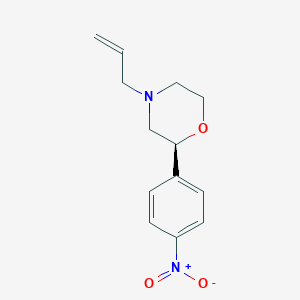
![[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12623173.png)
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
![2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B12623183.png)
![2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12623197.png)

